molecular formula C19H20N2O4S B5252425 (2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

Katalognummer: B5252425
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: NAYAPDBHLCTXQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid" features a benzimidazole core substituted at the 1-position with an acetic acid group and at the 2-position with a sulfanyl-linked 4-ethoxyphenoxyethyl chain. Its molecular formula is C₂₃H₂₃N₂O₄S, with a molecular weight of 435.50 g/mol (calculated from ). Structural analogs often vary in substituents on the benzimidazole ring, sulfanyl-linked groups, or the carboxylic acid functionality, which significantly influence physicochemical and biological properties .

Eigenschaften

IUPAC Name

2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-24-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)23/h3-10H,2,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYAPDBHLCTXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the ethoxyphenoxy group and the sulfanyl linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is C25H25FN2O3SC_{25}H_{25}FN_{2}O_{3}S with a molecular weight of approximately 452.54 g/mol. The compound features a benzimidazole core substituted with a sulfanyl group and an ethoxyphenoxy moiety, contributing to its unique biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Studies have shown that (2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.
    • A notable study demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways associated with tumor progression .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death.
    • In vitro tests have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects
    • Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
    • A case study involving animal models of arthritis showed significant reduction in inflammation markers upon treatment with this compound .
  • Neurological Applications
    • Emerging research suggests that this benzimidazole derivative may have neuroprotective effects. It has been studied for its ability to cross the blood-brain barrier and exhibit protective actions against neurodegenerative disorders.
    • Preliminary results indicate that it may enhance cognitive function and provide protection against oxidative stress in neuronal cells .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells
Antimicrobial EfficacyEffective against Gram-positive/negative bacteria
Anti-inflammatory EffectsReduced inflammation in arthritis models
Neuroprotective EffectsEnhanced cognitive function in animal models

Wirkmechanismus

The mechanism of action of (2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ethoxyphenoxy group and sulfanyl linkage may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Benzimidazole Derivatives

The benzimidazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid C₂₃H₂₃N₂O₄S 435.50 - 4-ethoxyphenoxyethyl (sulfanyl-linked)
- Acetic acid
Potential solubility in polar solvents; unconfirmed biological activity .
[2-(2,4-dinitrophenylsulfanyl)-1H-benzimidazol-1-yl]acetic acid derivatives C₁₅H₁₁N₃O₆S 361.33 - 2,4-dinitrophenyl (electron-withdrawing)
- Hydrazide/oxadiazole derivatives
Reported antimicrobial and antifungal activities; nitro groups enhance reactivity .
[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid C₁₀H₁₀N₂O₄S 254.26 - Methylsulfonyl (electron-withdrawing)
- Acetic acid
High polarity; soluble in DMSO/chloroform; research applications in drug discovery .
[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetic acid C₁₃H₁₆N₂O₂S 264.34 - sec-butyl (branched alkyl)
- Acetic acid
Increased lipophilicity; potential for improved membrane permeability .
(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid C₁₈H₁₆FN₂O₃S 365.40 - 2-fluorophenoxyethyl (electron-withdrawing)
- Acetic acid
Fluorine enhances metabolic stability; possible use in GPCR-targeted therapies .

Impact of Substituents on Properties

Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenoxyethyl group in the target compound is electron-donating, which may stabilize the benzimidazole core and influence binding to hydrophobic pockets in biological targets. In contrast, the 2,4-dinitrophenyl group () and methylsulfonyl group () are electron-withdrawing, increasing acidity and reactivity but reducing lipid solubility.

Lipophilicity and Solubility :

  • The sec-butyl chain () enhances lipophilicity (clogP ~3.5), favoring membrane penetration. The acetic acid moiety in all listed compounds improves aqueous solubility, facilitating formulation in polar solvents.

Biological Activity: Derivatives with dinitrophenyl groups () exhibit antimicrobial activity, likely due to nitro group interactions with microbial enzymes. The 2-fluorophenoxyethyl analog () may target prostaglandin receptors (e.g., CRTh2), suggesting anti-inflammatory applications.

Biologische Aktivität

(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 454.54 g/mol. Its structure includes a benzimidazole core, which is known for its ability to interact with various biological targets.

Research has indicated that benzimidazole derivatives can exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate with DNA, leading to the disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which could lead to apoptosis in cancerous cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance:

  • Cell Viability Assays : The compound has shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range (2.35–10.95 μM) .
Cell LineIC50 (μM)
MDA-MB-2315.2
HepG22.35
MCF710.95

Antibacterial Activity

The compound has also demonstrated antibacterial properties against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 4–16 μg/mL for various derivatives .

Bacterial StrainMIC (μg/mL)
MSSA8
MRSA16

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of this compound on human melanoma A375 cells. Results indicated that the compound induced apoptosis through ROS generation and subsequent activation of caspases .
  • Antibacterial Efficacy : In another investigation, the compound was tested against bacterial strains, showing superior activity compared to traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the formation of a benzimidazole-thioether intermediate. A solvent-free reductive amination reaction (as described for analogous compounds) may be adapted for introducing the ethoxyphenoxyethyl sulfanyl group . Reaction progress should be monitored using thin-layer chromatography (TLC) with a 7:3 chloroform:methanol ratio to track intermediate formation . Post-reaction, purification via ice-water precipitation or column chromatography is advised to isolate the target compound.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzimidazole core and sulfanyl-ethyl-phenoxy substituents. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak. For crystallographic validation, single-crystal X-ray diffraction (as applied to structurally similar benzimidazole derivatives) can resolve stereochemical ambiguities .

Q. How can researchers design in vitro assays to evaluate this compound's biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays targeting proteins relevant to the compound’s hypothesized mechanism (e.g., proton pump inhibitors due to benzimidazole motifs). Use positive controls (e.g., omeprazole) and replicate experiments in triplicate. For cytotoxicity, employ MTT assays on human cell lines, with dose-response curves (1–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yields be optimized for the sulfanyl-benzimidazole intermediate, and what factors contribute to variability?

  • Methodological Answer : Optimize reaction temperature and solvent polarity to enhance intermediate stability. For example, refluxing in absolute ethanol (as in ) improves hydrazide formation . Variability often arises from competing side reactions (e.g., oxidation of the sulfanyl group); inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may mitigate this. Quantify yield improvements using HPLC with a C18 column and UV detection at 254 nm.

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from poor pharmacokinetic properties (e.g., low bioavailability). Conduct ADMET studies:

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) .
  • Metabolism : Liver microsomal stability tests .
  • Toxicity : Ames test for mutagenicity. Adjust formulations (e.g., nano-encapsulation) if solubility limits in vivo efficacy .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicology?

  • Methodological Answer : Follow a tiered approach:

  • Phase 1 : Determine hydrolysis/photolysis rates under controlled lab conditions (pH 7, 25°C) .
  • Phase 2 : Use microcosm models to study biodegradation in soil/water systems .
  • Phase 3 : Evaluate acute toxicity in Daphnia magna or algae (OECD Test Guidelines 202/201). Apply probabilistic risk assessment models to extrapolate ecological impacts .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., H+/K+-ATPase). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Data Presentation Guidelines

  • Synthesis Protocols : Report yields, purity (HPLC/GC), and spectroscopic data (NMR shifts, HRMS m/z) .
  • Biological Assays : Include dose-response curves, statistical significance (p < 0.05), and negative/positive controls .
  • Environmental Data : Present half-lives (t₁/₂), LC₅₀ values, and risk quotients (RQ = PEC/PNEC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.